molecular formula C10H13NO4S B14033615 4-Butylsulfonylnitrobenzene

4-Butylsulfonylnitrobenzene

Cat. No.: B14033615
M. Wt: 243.28 g/mol
InChI Key: LENNHUJVWDVQCA-UHFFFAOYSA-N
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Description

4-Butylsulfonylnitrobenzene is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a butylsulfonyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylsulfonylnitrobenzene can be synthesized through a multi-step process involving the nitration of butylbenzene followed by sulfonation. The nitration step typically involves the reaction of butylbenzene with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 4-nitrobutylbenzene. The subsequent sulfonation step involves the reaction of 4-nitrobutylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Butylsulfonylnitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

4-Butylsulfonylnitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butylsulfonylnitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 4-Butylsulfonylnitrobenzene is unique due to the presence of both butylsulfonyl and nitro groups on the benzene ring.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

1-butylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C10H13NO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3

InChI Key

LENNHUJVWDVQCA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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